molecular formula C8H6ClN3OS B13305140 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde

4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B13305140
M. Wt: 227.67 g/mol
InChI Key: RKZMMQIYQXQLNU-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde is a chemical compound with a unique structure that combines a thiazole ring, a pyrazole ring, and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a cyclization reaction involving hydrazines and 1,3-diketones.

    Formylation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylic acid

    Reduction: 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)-1,3-thiazole-5-methanol

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used

Scientific Research Applications

4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific enzyme or protein being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde
  • 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)-1,3-thiazole-5-methanol
  • 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylic acid

Uniqueness

4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde is unique due to the presence of both the pyrazole and thiazole rings, which confer specific chemical properties and biological activities. Its structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C8H6ClN3OS

Molecular Weight

227.67 g/mol

IUPAC Name

4-chloro-2-(4-methylpyrazol-1-yl)-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C8H6ClN3OS/c1-5-2-10-12(3-5)8-11-7(9)6(4-13)14-8/h2-4H,1H3

InChI Key

RKZMMQIYQXQLNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2=NC(=C(S2)C=O)Cl

Origin of Product

United States

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